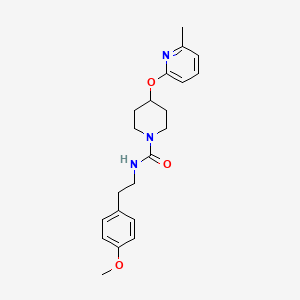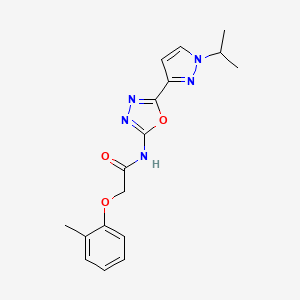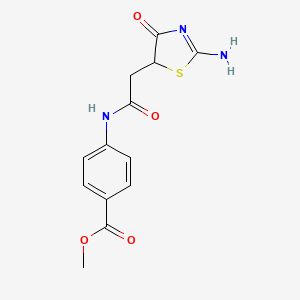
N-(4-methoxyphenethyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenethyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide, also known as MPMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMP belongs to the class of piperidine derivatives and has been found to exhibit remarkable pharmacological properties.
Applications De Recherche Scientifique
Chemical Synthesis and Applications
N-(4-methoxyphenethyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide and its derivatives have been explored for various applications in scientific research, emphasizing the synthesis of novel compounds with potential biological activities. These compounds have been synthesized through various chemical reactions, showcasing their versatility in producing a wide range of heterocyclic compounds. For instance, derivatives of this compound have been studied for their anti-inflammatory and analgesic properties, highlighting their potential in medical research for developing new therapeutic agents. The synthesis process often involves reactions such as aminocarbonylation, which is catalyzed by palladium, indicating the compound's relevance in the field of catalysis and organic synthesis (A. Takács et al., 2014; A. Abu‐Hashem et al., 2020).
Biological Activity and Drug Development
The derivatives of this compound have shown significant biological activities, which are crucial for drug development. Specifically, they have been identified as potent inhibitors of specific kinases, demonstrating their potential in cancer therapy and other diseases where kinase activity is dysregulated. This application is significant in the pharmaceutical industry, where the search for selective and efficacious kinase inhibitors remains a priority (G. M. Schroeder et al., 2009). Moreover, these compounds have shown promise in modulating receptors in the brain, indicating their potential use in treating neurological disorders and understanding neuropharmacology better (L. Piccoli et al., 2012).
Material Science and Chemistry
In the field of material science and chemistry, these compounds' synthesis and modification have contributed to the development of new materials and chemical processes. Their structural versatility allows for modifications that can lead to novel properties, useful in various applications ranging from catalysis to materials engineering. This aspect underscores the compound's role in advancing chemical synthesis techniques and developing new materials with tailored properties (M. Elinson et al., 2006).
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16-4-3-5-20(23-16)27-19-11-14-24(15-12-19)21(25)22-13-10-17-6-8-18(26-2)9-7-17/h3-9,19H,10-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXOFDRWAGRGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2699414.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2699415.png)







![3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol](/img/structure/B2699429.png)



